molecular formula C15H17NO2S B091086 Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 15854-10-1

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B091086
CAS No.: 15854-10-1
M. Wt: 275.4 g/mol
InChI Key: XBGBEIKHJJZZLM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry due to their biological activities.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate are currently unknown. This compound is a part of a unique collection of chemicals provided to early discovery researchers

Biochemical Pathways

Thiophene derivatives have been reported to exhibit inhibitory effects against certain organisms , suggesting that they may interact with biological pathways in these organisms. More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

Some thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may have similar effects. More detailed studies are needed to describe the specific effects of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes controlling reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Comparison: Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Properties

IUPAC Name

ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)7-10(11)3/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBEIKHJJZZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352749
Record name ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-10-1
Record name Ethyl 2-amino-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15854-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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